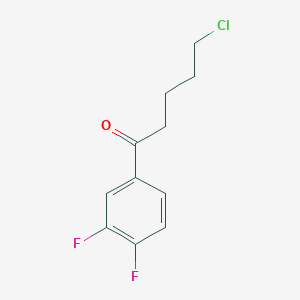

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related chloro and difluorophenyl-containing compounds involves multi-step reactions with careful control of reaction conditions. For instance, the synthesis of (4E)-5-(3-chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide was achieved by reacting p-chloroaniline with 3-chlorobenzaldehyde . Similarly, the synthesis of 5-Chloro-1-(difluorochloro)-2,3,4,5,6,6-hexafluoro-1,3-cyclohexadiene involved the reaction of chloropentafluorobenzene with chlorine trifluoride at low temperatures . These methods suggest that the synthesis of "5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane" would likely require careful selection of reagents and control of reaction conditions to introduce the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques. For example, the crystal structure of the synthesized diazo compound was determined using X-ray crystallography, revealing its crystallization in the monoclinic space group and providing detailed unit cell parameters . Such structural analyses are crucial for understanding the molecular geometry and electronic distribution, which are essential for predicting the reactivity and properties of "5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane".

Chemical Reactions Analysis

The reactivity of chloro and difluorophenyl groups in the compounds can be inferred from the reactions used in their synthesis. The chloro group is often involved in substitution reactions, while the difluorophenyl group can influence the electronic properties of the molecule, affecting its reactivity . The interaction of chloropentafluorobenzene with chlorine trifluoride, for example, resulted in the formation of both solid and liquid products, indicating multiple reaction pathways .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds are characterized by spectroscopic and elemental analysis. The diazo compound's density and molecular weight were determined, and its spectroscopic data provided information on its functional groups . The hexafluoro compound was characterized by NMR, mass, infrared spectroscopy, and elemental analysis, which are essential for understanding its stability, reactivity, and potential applications . These analyses are indicative of the types of characterization that "5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane" would undergo to determine its properties.

Scientific Research Applications

1. Corrosion Inhibition

A study by Şafak et al. (2012) in "Corrosion Science" explored Schiff bases, including derivatives similar to 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane, as corrosion inhibitors for aluminum in HCl solution. The compounds demonstrated significant inhibitory properties and followed Temkin adsorption isotherm, with the Schiff bases acting as cathodic inhibitors. This study provides insights into the use of such compounds in protecting metals from corrosion (Şafak, Duran, Yurt, & Turkoglu, 2012).

2. Synthesis of Chiral Alcohols

Guo et al. (2017) in "Organic Process Research & Development" discussed the transformation of 2-chloro-1-(3,4-difluorophenyl)ethanone into chiral alcohols using ketoreductase, a process relevant for the production of Ticagrelor, a medication for acute coronary syndromes. The study highlights the potential of compounds related to 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane in pharmaceutical synthesis (Guo, Tang, Yang, Ni, Zhang, & Chen, 2017).

3. Organotin-based Reagents

Piers and Karunaratne (1989) in "Tetrahedron" explored organotin-based bifunctional reagents, including 4-chloro-2-lithio-1-botene, which are structurally related to 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane. These reagents have applications in complex chemical reactions, such as the synthesis of sesquiterpenoid Δ9(12)-capnellene (Piers & Karunaratne, 1989).

4. Fluorine Chemistry

In the "Journal of Fluorine Chemistry," Sipyagin et al. (2004) and Paleta et al. (2000) explored fluorinated derivatives and reactions, including compounds akin to 5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane. Their research contributes to understanding the chemical behavior and applications of fluorine-containing compounds in various chemical processes (Sipyagin et al., 2004; Paleta, Volkov, & Hetflejš, 2000).

properties

IUPAC Name |

5-chloro-1-(3,4-difluorophenyl)pentan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClF2O/c12-6-2-1-3-11(15)8-4-5-9(13)10(14)7-8/h4-5,7H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMVULPZVWDHUBG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCCCCl)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClF2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645167 |

Source

|

| Record name | 5-Chloro-1-(3,4-difluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-(3,4-difluorophenyl)-1-oxopentane | |

CAS RN |

898761-51-8 |

Source

|

| Record name | 5-Chloro-1-(3,4-difluorophenyl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'H-Spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B1328028.png)

![2-Oxo-2,6,7,8-tetrahydro-1H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1328029.png)

![9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde](/img/structure/B1328041.png)

![tert-butyl 4-[6-chloro-5-(hydroxymethyl)-4-pyrimidinyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1328046.png)